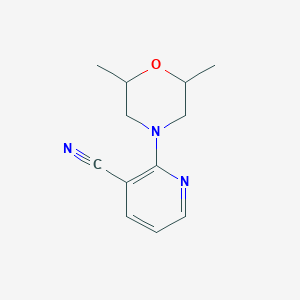
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile
描述
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile, also known as DM-nitrophen or DMNP, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various studies, including drug discovery, neurobiology, and cancer research.
作用机制
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is still not fully understood. However, studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile exerts its effects through the inhibition of various enzymes, including acetylcholinesterase and monoamine oxidase. 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile inhibits the activity of acetylcholinesterase and monoamine oxidase, leading to increased levels of acetylcholine and monoamines in the synaptic cleft. This can lead to improved cognitive function and mood regulation. Moreover, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has several advantages for lab experiments. Firstly, it is relatively easy to synthesize and has a high purity, making it a cost-effective compound for large-scale production. Secondly, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has a unique chemical structure that makes it a promising candidate for various studies, including drug discovery, neurobiology, and cancer research. However, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile also has some limitations. Firstly, its mechanism of action is still not fully understood, making it difficult to optimize its use in certain studies. Secondly, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has not been extensively studied in vivo, limiting its potential applications in clinical research.
未来方向
There are several future directions for 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile research. Firstly, further studies are needed to elucidate the mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile, particularly in vivo. Secondly, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has shown potential as a fluorescent probe for imaging studies, and further research is needed to optimize its use in this field. Moreover, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has shown anti-cancer activity, and further studies are needed to explore its potential as a cancer therapy. Additionally, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been shown to have neuroprotective effects, and further studies are needed to explore its potential in the treatment of neurological disorders. Finally, the synthesis of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile can be optimized to obtain higher yields and purity, making it a more cost-effective compound for large-scale production.
Conclusion
In conclusion, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is a promising compound for scientific research, with potential applications in drug discovery, neurobiology, and cancer research. The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile is relatively simple and cost-effective, and its unique chemical structure makes it a promising candidate for various studies. Further research is needed to fully elucidate the mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile and explore its potential in various scientific research fields.
科学研究应用
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has shown potential in various scientific research fields. In drug discovery, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase and monoamine oxidase. These enzymes are involved in the pathogenesis of various neurological disorders, including Alzheimer's disease and Parkinson's disease. 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has also shown anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Moreover, 2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile has been used as a fluorescent probe for imaging studies, allowing researchers to visualize cellular processes in real-time.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-7-15(8-10(2)16-9)12-11(6-13)4-3-5-14-12/h3-5,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOOREKBBDZUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)nicotinonitrile | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)
![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
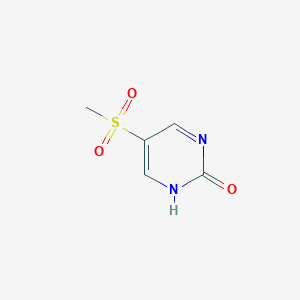

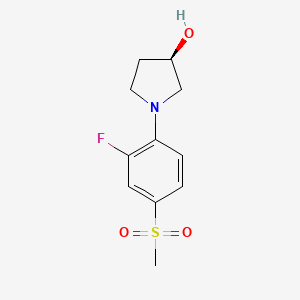
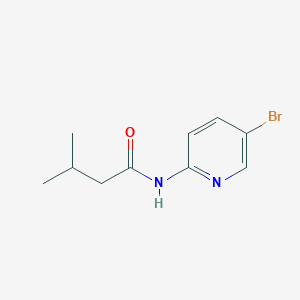
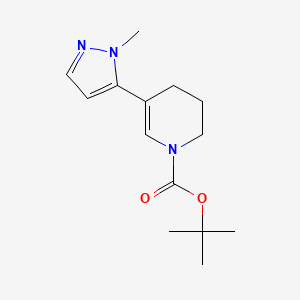

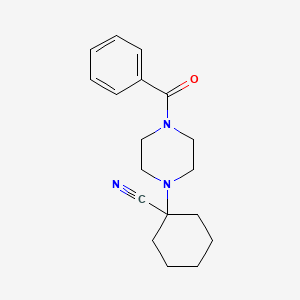
![N-[(2-methyl-1H-indol-5-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7590551.png)
![2-Phenyl-2-[(2-aminopropanoyl)amino]acetamide](/img/structure/B7590554.png)
![N-[(E)-[(E)-2-chloro-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B7590562.png)
![3-[2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B7590574.png)